Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Description
Scientific Research Applications
Role in Orexin Receptor Mechanisms
Research has investigated the role of compounds like SB-649868, which is structurally related to the chemical , in modulating feeding, arousal, stress, and drug abuse through orexin receptors. This study indicates a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Spectrofluorimetric Analysis
The development of a spectrofluorimetric method using aromatic methylamines for the sensitive and selective determination of 5-hydroxyindoles showcases the analytical applications of compounds with benzylamine structures, relevant to the chemical structure of interest (Ishida et al., 1991).
Antimicrobial Potential
A study on 5-fluorouracil benzimidazoles, which shares a partial structural similarity with the target compound, has shown that these compounds exhibit good antibacterial and antifungal activities against various strains, indicating the potential antimicrobial applications of fluorine-substituted organic compounds (Fang et al., 2016).
Synthesis and Reactivity Studies
The synthesis and reactivity of oxorhenium(V) complexes, including those with benzyl and phenyl components, provide insights into the chemical behavior and potential applications of such compounds in catalysis and organic synthesis (Robbins et al., 2015).
Anticancer Agent Synthesis
Compounds structurally related to the target molecule have been explored for their potential as anticancer agents, highlighting the ongoing research into novel therapeutic applications of fluorine-substituted compounds (Penthala et al., 2011).
Properties
IUPAC Name |
methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-11-17(18(20)21-2)15-9-14(6-7-16(15)23-11)22-10-12-4-3-5-13(19)8-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVNNCCYTPCGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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